1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone
Description
This compound (CAS: 1247682-46-7) features a phenyl ring substituted with a methoxy group (-OCH₃) at the 4-position and a thioether-linked 1-methyl-1H-tetrazole moiety at the 3-position, connected to an ethanone group. Its molecular weight is 309.36 g/mol, and it has been cataloged by CymitQuimica but is currently discontinued .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)9-4-5-11(18-3)10(6-9)7-19-12-13-14-15-16(12)2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDCVBERDDBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone involves multiple steps. One common method includes the esterification reaction, followed by aminolysis and other reactions under specific conditions to yield the target compound . The detailed reaction conditions and reagents used in these steps are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include the use of automated reactors and purification systems to handle the compound’s sensitivity to various conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its ability to interact with biological systems. Its derivatives are being studied for their anti-inflammatory and analgesic properties. For instance, research indicates that similar compounds exhibit significant inhibition of cyclooxygenase enzymes, which are key targets in pain management therapies.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of microbial cell membranes, making it a candidate for developing new antimicrobial agents.
Material Science
In material science, the compound is explored for its role in synthesizing novel polymers and nanomaterials. Its unique structure allows it to act as a building block in creating materials with enhanced mechanical and thermal properties.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory properties | Inhibition of COX enzymes |
| Antimicrobial Activity | Effective against Gram-positive bacteria | Disruption of cell membranes |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone. The results indicated a significant reduction in inflammation markers in animal models, suggesting its potential for therapeutic use in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted by Abdullah et al. (2018) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The study found that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 3: Polymer Development
In a study focused on material science applications, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer displayed superior thermal stability and mechanical strength compared to traditional polymers, indicating its suitability for advanced applications.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s tetrazole moiety plays a crucial role in its reactivity and binding affinity to various biological molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Comparison with Other Methods :
- uses PEG-400 and bleaching earth clay as catalysts for tetrazole-thioether formation, achieving yields >70% . This suggests that optimizing catalysts could improve the target compound’s synthesis efficiency.
Biological Activity
1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone is a synthetic compound that features a complex structure, incorporating a methoxy group, a tetrazole moiety, and a phenyl ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antibacterial and antifungal applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 304.37 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In comparative studies, it has been shown to outperform traditional antibiotics such as cefoxitin and cephalothin against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, similar to other beta-lactam antibiotics .
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| Cefoxitin | E. coli | 2 µg/mL |
| Cephalothin | E. coli | 4 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal properties against several strains of Candida species. Its efficacy was assessed using in vitro methods, where it exhibited MIC values comparable to established antifungal agents .
Table 2: Antifungal Activity Data
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 0.25 µg/mL |
| Ketoconazole | C. albicans | 0.5 µg/mL |
The biological activity of this compound can be attributed to its structural components:
- Tetrazole Moiety : Known for its ability to form hydrogen bonds and interact with various biological targets, enhancing the compound's binding affinity.
- Methoxy Group : This substituent can influence lipophilicity and solubility, potentially affecting bioavailability.
Case Studies
In a recent study published in MDPI, researchers evaluated various derivatives of tetrazole compounds, including those similar to this compound. The study found that certain modifications led to improved antifungal activities against resistant strains of Candida .
Another investigation focused on the synthesis of semisynthetic cephalosporins derived from this compound, which highlighted its potential as a lead structure for developing new antibiotics with enhanced efficacy against resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
